[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate
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Overview
Description
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized via a cyclization reaction involving a thioamide and a haloketone. The bromophenyl group is then introduced through a bromination reaction, and the final step involves the sulfonation of the phenyl ring to attach the benzenesulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to convert the thiazole ring to a thiazolidine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The thiazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of colorants.
Mechanism of Action
The mechanism of action of [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and inhibit their activity, while the bromophenyl group can enhance the compound’s binding affinity. The benzenesulfonate moiety can improve the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-chlorophenyl] benzenesulfonate: Similar structure but with a chlorine atom instead of bromine.
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-fluorophenyl] benzenesulfonate: Similar structure but with a fluorine atom instead of bromine.
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-iodophenyl] benzenesulfonate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of [2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate lies in its bromine atom, which can participate in unique chemical reactions and enhance the compound’s biological activity. The combination of the thiazole ring, bromophenyl group, and benzenesulfonate moiety provides a versatile platform for the development of new compounds with diverse applications.
Properties
IUPAC Name |
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-4-bromophenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4S2/c17-11-6-7-13(23-25(21,22)12-4-2-1-3-5-12)10(8-11)9-14-15(20)19-16(18)24-14/h1-9H,(H2,18,19,20)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUFGLWLUPUWIT-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=C3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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